molecular formula C9H6N4O2S B13860954 8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone

8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B13860954
M. Wt: 234.24 g/mol
InChI Key: HCPIESDBGUFAHY-UHFFFAOYSA-N
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Description

8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a furan ring fused with a pyrazolo[1,5-d][1,2,4]triazinone core, which includes a thioxo group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of furan-2-carbaldehyde with hydrazine hydrate can yield a hydrazone intermediate, which upon further reaction with thiourea and subsequent cyclization, forms the desired pyrazolo[1,5-d][1,2,4]triazinone derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thioxo group can be reduced to a thiol group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield diketone derivatives, while reduction of the thioxo group can produce thiol-containing compounds .

Scientific Research Applications

Mechanism of Action

The mechanism by which 8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial enzymes, disrupting essential metabolic pathways. In cancer cells, the compound may induce apoptosis by interfering with cell cycle regulation and promoting oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    5-(Furan-2-yl)-1,2,4-triazole-3-thiol: Another furan-containing heterocycle with antimicrobial properties.

    2-(Furan-2-yl)-1,3,4-thiadiazole: Known for its anticancer activity.

    4-(Furan-2-yl)-1,2,3-triazole: Exhibits antifungal properties.

Uniqueness

What sets 8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone apart is its combination of a furan ring with a pyrazolo[1,5-d][1,2,4]triazinone core, which imparts unique chemical reactivity and potential for diverse biological activities.

Properties

Molecular Formula

C9H6N4O2S

Molecular Weight

234.24 g/mol

IUPAC Name

2-(furan-2-yl)-7-sulfanylidene-5,6-dihydropyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C9H6N4O2S/c14-8-6-4-5(7-2-1-3-15-7)12-13(6)9(16)11-10-8/h1-4H,(H,10,14)(H,11,16)

InChI Key

HCPIESDBGUFAHY-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NN3C(=C2)C(=O)NNC3=S

Origin of Product

United States

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